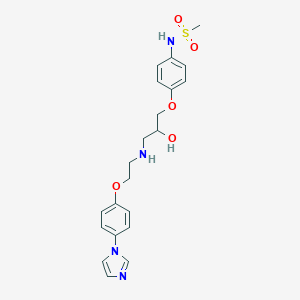
Ersentilide
Overview
Description
Ersentilide is a beta adrenergic receptor antagonist . It is a pharmaceutical compound classified as a beta-blocker . Beta-blockers are essential in the treatment of various cardiovascular conditions .
Molecular Structure Analysis
The molecular formula of Ersentilide is C21H26N4O5S . Its molar mass is 446.52 g·mol−1 . The IUPAC name for Ersentilide is N - [4- [2-Hydroxy-3- [2- (4-imidazol-1-ylphenoxy)ethylamino]propoxy]phenyl]methanesulfonamide .Scientific Research Applications
Gene Function Inhibition : Ersentilide, as an antisense agent, is used for the targeted inhibition of gene function. This application requires efficient delivery, enhanced stability, minimal off-target effects, and identification of sensitive sites in target RNAs (Scherer & Rossi, 2003).
Potential Antiarrhythmic Agent : It prolongs action potential duration, effective refractory period, and induces beta 1-adrenoceptor blockade, which suggests its potential as an antiarrhythmic agent (Lee et al., 1995).
Preventing Ventricular Fibrillation : Ersentilide effectively and safely prevents ventricular fibrillation in dogs with a healed myocardial infarction, thanks to its combination of IKr and weak beta-adrenergic blockade (Adamson et al., 1998).
Inflammatory Response Modulation : ERG-specific Class III antiarrhythmic drugs, which include Ersentilide, can modulate inflammatory responses to infection in zebrafish (Brown et al., 2007).
Therapeutic Agent for Cardiovascular Disorders : Antisense oligonucleotides like Ersentilide can serve as therapeutic agents for cardiovascular disorders by defining the in vivo biological role of specific macromolecules in the blood vessel wall (Simons et al., 1992).
DNA Strand Breaks Induction : Exposure to certain compounds, potentially including Ersentilide, can induce DNA strand breaks in blood cells, leading to chromosome breakage or segregational abnormalities in certain species (Rodrigues et al., 2016).
Cancer Research : Some studies, although not directly mentioning Ersentilide, focus on the suppression of metastasis in cancer cells, which might be related to the mechanism of action of compounds like Ersentilide (Yoshida et al., 2014).
Pharmaceutical Research : Ersentilide, as part of antisense pharmaceutical research, aims to develop drugs that block protein production by adding "antisense" nucleic acids for complementary base pairing (Branch, 1996).
Mechanism of Action
properties
IUPAC Name |
N-[4-[2-hydroxy-3-[2-(4-imidazol-1-ylphenoxy)ethylamino]propoxy]phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O5S/c1-31(27,28)24-17-2-6-21(7-3-17)30-15-19(26)14-22-11-13-29-20-8-4-18(5-9-20)25-12-10-23-16-25/h2-10,12,16,19,22,24,26H,11,13-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWUQVSQIFFFKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)OCC(CNCCOC2=CC=C(C=C2)N3C=CN=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30869708 | |
| Record name | N-{4-[2-Hydroxy-3-({2-[4-(1H-imidazol-1-yl)phenoxy]ethyl}amino)propoxy]phenyl}methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30869708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ersentilide | |
CAS RN |
128264-20-0 | |
| Record name | N-[4-[2-Hydroxy-3-[[2-[4-(1H-imidazol-1-yl)phenoxy]ethyl]amino]propoxy]phenyl]methanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128264-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CK 3579 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128264200 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione](/img/structure/B48838.png)
![Oxirane, 2-[(4-nitrophenoxy)methyl]-, (2S)-](/img/structure/B48839.png)






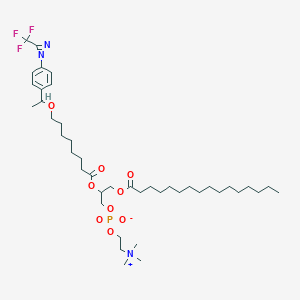
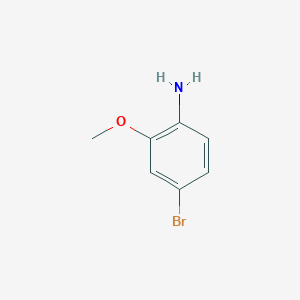

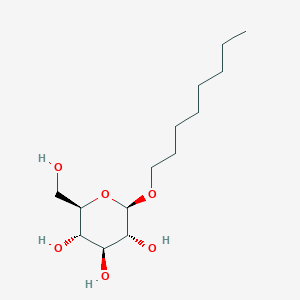
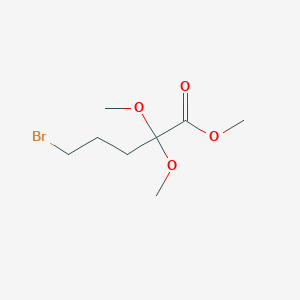
![2-(((3aR,4S,6R,6aS)-6-(7-Chloro-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B48868.png)